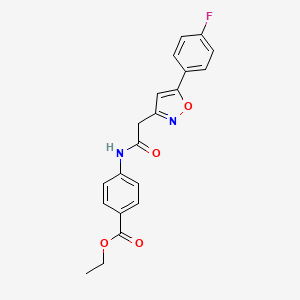
Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate” is a synthetic compound. It belongs to the class of organic compounds known as diarylethers . It has gained attention in various fields.
Molecular Structure Analysis
The molecular formula of this compound is C18H14FN3O3. The structure includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Physical And Chemical Properties Analysis
The compound is solid . Its SMILES string is CCOC(=O)COc1ccc(F)cc1-c2ccno2 .Aplicaciones Científicas De Investigación
Electrochemical and Electrochromic Properties
Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate (ETCB) has been studied for its electrochemical and electrochromic properties. A study focused on the synthesis and characterization of novel donor–acceptor type monomers, including ETCB, highlights their good electrochemical activity and different UV–vis absorption spectra due to the introduction of acceptor groups with varying polarity. The ETCB in solution exhibited sky-blue emission, and its polymers, synthesized through electropolymerization, showed well-defined oxidation and reduction processes with reasonable optical contrast and switching time (Hu et al., 2013).
Anaerobic Transformation in Environmental Processes
Another aspect of research includes the anaerobic transformation of phenol to benzoate, where fluorophenols, like 4-fluorophenol, are used as phenol analogues to investigate these transformations by anaerobic, phenol-degrading consortia. This study provides insights into the biochemical pathways involved in the degradation of phenolic compounds in anaerobic environments (Genthner et al., 1989).
Antibacterial and Antifungal Properties
Research on the synthesis and characterization of new compounds, including derivatives of ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate, indicates potential antimicrobial applications. Studies have shown that these compounds exhibit activity against various bacterial and fungal species, suggesting their utility in developing new antimicrobial agents (Desai et al., 2007).
Photopolymerization Studies
In the field of materials science, studies have been conducted on the photopolymerization of alkyl and aryl ester derivatives of ethyl α‐hydroxymethylacrylate, which includes derivatives like 4-fluorophenyl esters. These compounds exhibit rapid photopolymerization and are potential candidates for thin film and coating applications due to their unique physical properties (Avci et al., 1996).
Crystal Structure Analysis
Crystal structure analysis of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides valuable information on the molecular conformation and interactions of these molecules. This type of research is essential for understanding the chemical and physical properties of these compounds, which can have implications in various fields including pharmaceuticals and materials science (Ozbey et al., 2001).
Mesomorphic Properties
The study of mesomorphic properties of compounds, such as chiral benzoates and fluorobenzoates with direct SmCA*-Iso phase transition, is another area of interest. These studies contribute to the understanding of liquid crystalline behaviors and can lead to the development of new materials with specific optical and electronic properties (Milewska et al., 2015).
Synthesis and Antitumor Activity
Research on the synthesis of amino acid ester derivatives containing 5-fluorouracil, which includes derivatives of ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate, highlights potential applications in antitumor therapies. These studies are crucial in the search for new chemotherapeutic agents (Xiong et al., 2009).
Propiedades
IUPAC Name |
ethyl 4-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-2-26-20(25)14-5-9-16(10-6-14)22-19(24)12-17-11-18(27-23-17)13-3-7-15(21)8-4-13/h3-11H,2,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFENKXATTXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


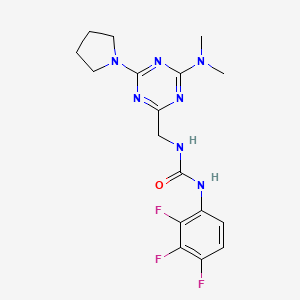
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)
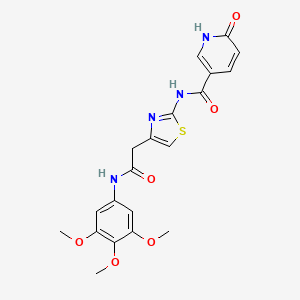
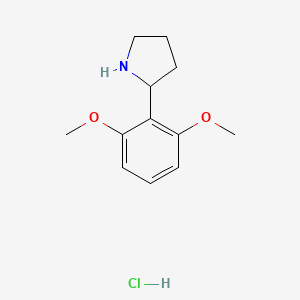
![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)
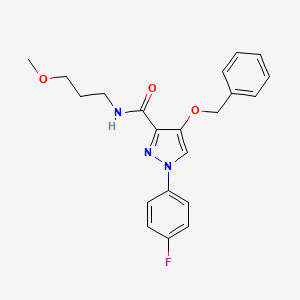
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2979936.png)
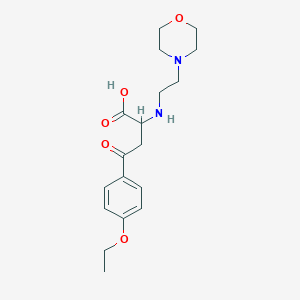
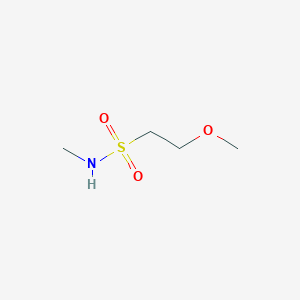
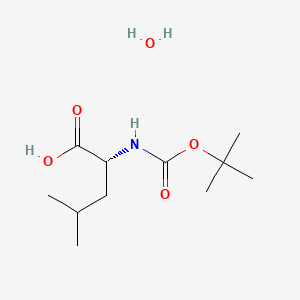
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)